(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-2-3-11-10(8-9)13(18-6-1-7-19-13)12(17)16(11)5-4-15/h2-3,8H,1,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOPUQZNEYKNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC#N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique spiro structure that may enhance its biological activity through interactions with various biological macromolecules. The following sections will detail its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H11ClN2O3, with a molecular weight of 278.69 g/mol. The compound is characterized by its spiro linkage between a dioxane ring and an indole moiety, which is crucial for its biological activity.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Initial Preparation : Start with the indole derivative.
- Spirocyclization : Introduce the dioxane ring.
- Substitution Reactions : Add chloro and acetonitrile groups.
Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity. Purification methods like chromatography are often employed to isolate the final product effectively.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The spiro structure enhances the compound's binding affinity and specificity towards these targets, which may modulate various biological pathways.
Interactions with Biological Macromolecules
Research indicates that compounds with similar spiro structures can effectively interact with proteins involved in disease processes. For instance, studies have shown that spiro compounds can inhibit key enzymes or receptors linked to inflammation and cancer progression.
In Vitro Studies
Current studies have evaluated the anti-inflammatory and anticancer activities of this compound. For example:
- Anti-inflammatory Activity : Compounds exhibiting similar structural features have shown IC50 values in the range of 4.8 to 30.1 µM against inflammatory markers like NF-κB/AP-1 .
- Anticancer Activity : Preliminary tests suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its selectivity and efficacy.
Case Studies
Several case studies have documented the biological activity of related compounds:
- A study on pyrazoloquinazolines demonstrated significant anti-inflammatory effects at low concentrations (IC50 < 50 µM), supporting the hypothesis that structural modifications can enhance biological potency .
- Another investigation into pyrrolyl diketo acid derivatives showed promising results as dual inhibitors against HIV-1 enzymes, indicating that similar spiro compounds might also exhibit antiviral properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Spiro vs. Non-Spiro Indole Derivatives
- Target Compound: The spiro[1,3-dioxane-2,3'-indol] system confers steric constraints and planar chirality, which may improve metabolic stability compared to non-spiro analogs .
- [5-Chloro-3-(nitromethyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetonitrile (Compound 36, ): Lacks the spiro ring, resulting in greater conformational flexibility.
Ring System Modifications
- Spiro[1,3-dioxolane-2,3'-indoline] Derivatives () : Replace the 1,3-dioxane ring with a smaller 1,3-dioxolane ring. This reduces ring strain but may decrease steric bulk, affecting target binding .
- 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile () : Features a chromene-oxadiazole scaffold instead of indole-dioxane. The oxadiazole enhances π-π stacking capabilities, while the chromene ring offers distinct photophysical properties .
Substituent Effects
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
Spectroscopic Data
- Consistency : The nitrile stretch at ~2214 cm⁻¹ is conserved across analogs, confirming its electronic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
